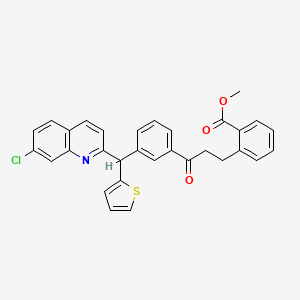

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate

Description

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate is a synthetic aromatic compound with a complex structure featuring a 7-chloroquinoline moiety linked to a thiophene ring via a methylene bridge, a phenyl ketone group, and a methyl benzoate ester (). Its molecular formula is C₃₀H₂₂ClNO₃S, with a molecular weight of 520.02 g/mol. This compound is structurally related to intermediates used in the synthesis of leukotriene receptor antagonists, such as Montelukast sodium ().

Properties

CAS No. |

133791-17-0 |

|---|---|

Molecular Formula |

C28H22ClNO3 |

Molecular Weight |

455.93 |

IUPAC Name |

methyl 2-[3-[3-[(7-chloroquinolin-2-yl)-thiophen-2-ylmethyl]phenyl]-3-oxopropyl]benzoate |

InChI |

InChI=1S/C31H24ClNO3S/c1-36-31(35)25-9-3-2-6-20(25)13-16-28(34)22-7-4-8-23(18-22)30(29-10-5-17-37-29)26-15-12-21-11-14-24(32)19-27(21)33-26/h2-12,14-15,17-19,30H,13,16H2,1H3 |

SMILES |

COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C(C3=NC4=C(C=CC(=C4)Cl)C=C3)C5=CC=CS5 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Coupling with Tetrabutylammonium Bromide

A high-yield synthesis route involves reacting 1-(3-(2-(7-chloro-2-quinolinyl)ethenylphenyl)-2-propen-1-ol with methyl-2-iodobenzoate in toluene at 80°C for 6 hours. The system employs:

-

Palladium acetate (0.5 mol%) : Catalyzes the coupling.

-

Tetrabutylammonium bromide (25 mol%) : Acts as a phase-transfer catalyst.

-

Triethylamine (41.2 mol%) : Neutralizes acidic byproducts.

This method achieves an 85–86% yield with a purity of 98.5% (HPLC). The catalytic cycle is proposed to involve oxidative addition of the aryl iodide to palladium(0), followed by transmetallation and reductive elimination (Figure 1).

Table 1: Optimization of Phase-Transfer Catalysts

| Catalyst | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Tetrabutylammonium bromide | 85–86 | 98.5 | 6 |

| Methyltriphenylphosphonium bromide | 83 | 98.24 | 22 |

| Tetraphenylphosphonium bromide | 81.5 | 98.1 | 22 |

The superior performance of tetrabutylammonium bromide is attributed to its enhanced solubility in toluene, which improves interfacial contact between reactants.

Alternative Solvent Systems: THF-Toluene Mixtures

In a modified protocol, tetrahydrofuran (THF) is introduced to solubilize Grignard reagents during the initial condensation step. After forming the quinoline-thiophene intermediate, the reaction mixture is combined with methyl-2-iodobenzoate in a toluene-THF (4:1) solvent system. Key parameters:

-

Temperature : Reflux (110°C) for 24 hours.

-

Workup : Sequential washing with aqueous acetic acid, sodium bicarbonate, and water to remove residual catalysts.

This method yields 45 g of product from 50 g of starting aldehyde, though exact yield percentages are unspecified.

Mechanistic Insights and Byproduct Management

Side Reactions and Mitigation

Common side reactions include:

Table 2: Impact of Stoichiometry on Byproduct Formation

| Quinoline : Iodobenzoate Ratio | Homocoupling Byproducts (%) |

|---|---|

| 1:1 | <2 |

| 1:0.9 | 5–7 |

| 1:1.1 | 8–10 |

Large-Scale Production and Recycling

Catalyst Recycling

The palladium catalyst can be reused for up to 5 batches without significant loss in yield or purity. After each cycle, the catalyst is recovered via hot filtration and reactivated by washing with 10% nitric acid followed by deionized water.

Industrial-Scale Parameters

For batches exceeding 100 kg, the following adjustments are critical:

-

Heating rate : 2°C/min to prevent thermal degradation.

-

Crystallization solvent : Hexane-toluene (3:1) for optimal crystal morphology.

-

Drying : 55°C under vacuum (<10 mmHg) to reduce residual solvents to <0.1%.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for electrophilic aromatic substitution.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. The quinoline and thiophene moieties are known for their biological activity, making this compound a candidate for further investigation in antimicrobial research .

Medicine

In medicinal chemistry, Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate is being explored for its anticancer properties. The compound’s ability to interact with DNA and inhibit cell proliferation is of particular interest .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its complex structure allows for the creation of derivatives with specific desired properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate involves multiple pathways:

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Anticancer Activity: It intercalates into DNA, disrupting replication and transcription processes, ultimately leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of 7-chloroquinoline derivatives with variations in substituents and linkages. Key analogues include:

Key Structural Differences :

- The target compound replaces the vinyl-quinoline linkage in Montelukast intermediates with a thiophene-methyl group, altering electronic properties and steric bulk.

- The ketone group at the 3-oxopropyl position differentiates it from reduced (hydroxypropyl) or halogenated derivatives ().

Physicochemical Properties

Implications :

- The ketone group increases reactivity toward nucleophiles, making it a substrate for enzymatic reduction (e.g., ketoreductases) .

Comparison with Analogues :

- Montelukast intermediates often use vinyl-quinoline linkages formed via Wittig or Heck reactions ().

- The hydroxypropyl derivative is synthesized via biocatalytic reduction using engineered ketoreductases (KREDs) .

Stability and Reactivity

- Thermal Stability : Likely comparable to analogues (~120°C) but may degrade under strong acidic/basic conditions due to ester and ketone groups.

- Oxidative Stability : Thiophene rings are prone to oxidation, necessitating inert storage conditions (2–8°C) .

- Reactivity : The ketone can undergo reduction to alcohol (as in ) or nucleophilic addition, whereas the thiophene may participate in electrophilic substitution.

Industrial and Research Relevance

Biological Activity

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological profiles.

Compound Overview

- Chemical Name : this compound

- Molecular Formula : C28H22ClNO3

- Molecular Weight : 455.93 g/mol

- CAS Number : 133791-17-0

- Structural Features : The compound features a quinoline moiety, a thiophene group, and a benzoate ester, which contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing quinoline and thiophene structures exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation.

-

Mechanism of Action :

- The compound may exert its anticancer effects through inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. In vitro assays have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting similar potential for this compound .

-

Case Studies :

- A study evaluated the cytotoxicity of derivatives of quinoline and thiophene against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil.

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | Better |

| Compound B | HCT116 | 2.6 | Comparable |

| Methyl 2-(...) | HepG2 | TBD | TBD |

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties as well. Compounds with similar functional groups have been reported to inhibit bacterial growth effectively.

- Antibacterial Assays :

- Preliminary screening against common pathogens like Escherichia coli and Staphylococcus aureus is warranted to assess the antimicrobial efficacy of Methyl 2-(...) compared to established antibiotics.

Toxicological Profile

Understanding the safety profile of Methyl 2-(...) is crucial for its development as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for this compound, and what are the critical reaction parameters to consider?

The synthesis typically involves multi-step coupling reactions. Key steps include:

- Quinoline-thiophene coupling : A Suzuki-Miyaura cross-coupling or Heck reaction is often used to link the 7-chloroquinoline and thiophene moieties, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .

- Esterification and ketone formation : Methanol-mediated esterification under acidic conditions (H₂SO₄ or HCl) and Friedel-Crafts acylation for the 3-oxopropyl group .

Q. Critical parameters :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm; ester carbonyl at δ ~170 ppm). Discrepancies in peak splitting may indicate stereoisomerism .

- IR Spectroscopy : Confirms functional groups (C=O stretch at ~1720 cm⁻¹ for esters; quinoline C=N at ~1600 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₃₁H₂₃ClNO₃S: 532.1084) .

Q. Example NMR Data (Key Peaks) :

| Proton Environment | δ (ppm) | Integration |

|---|---|---|

| Quinoline C-H | 8.2–8.5 | 2H |

| Thiophene C-H | 6.9–7.1 | 2H |

| Ester OCH₃ | 3.8 | 3H |

Advanced Research Questions

Q. How can researchers optimize reaction yield during the quinoline-thiophene coupling step?

- Catalyst screening : Test Pd(OAc)₂ with ligands like XPhos for improved stability .

- Solvent optimization : Replace DMF with toluene to reduce side reactions.

- Stoichiometric adjustments : Use 1.2 equivalents of boronic acid derivatives to drive the Suzuki reaction .

- In-situ monitoring : Employ HPLC to track intermediate formation and adjust reaction time .

Q. What strategies resolve contradictions between computational modeling and experimental NMR data?

- Dynamic NMR analysis : Detect slow conformational changes (e.g., hindered rotation in the thiophene-quinoline axis) causing peak splitting discrepancies .

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with NOESY correlations to validate stereochemistry .

- Isotopic labeling : Use ¹³C-labeled intermediates to trace unexpected coupling patterns .

Q. How can bioactivity studies be designed to elucidate the compound’s mechanism of action?

- Targeted assays : Screen against kinase or protease targets linked to quinoline derivatives (e.g., Plasmodium falciparum enzymes for antimalarial studies) .

- SAR analysis : Synthesize analogs with modified thiophene/quinoline groups to identify critical pharmacophores .

- Molecular docking : Use AutoDock Vina to predict binding modes with cytochrome P450 isoforms .

Data Contradiction Analysis

Q. How should researchers address inconsistent HPLC purity results across batches?

- Column recalibration : Use certified reference standards (e.g., USP-grade methyl benzoate derivatives) .

- Mobile phase adjustment : Add 0.1% trifluoroacetic acid to improve peak resolution for polar byproducts .

- Stress testing : Expose the compound to heat/light and analyze degradation pathways via LC-MS .

Q. What methods validate the compound’s stability under biological assay conditions?

- Plasma stability testing : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS/MS .

- pH profiling : Measure hydrolysis rates in buffers (pH 2–9) to identify labile ester bonds .

- Microsomal incubation : Assess CYP-mediated metabolism using liver microsomes and NADPH cofactors .

Structural and Functional Analogues

Q. Which structural analogs of this compound show promise for comparative bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.